molecular formula C8H4F3N3O2 B175662 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione CAS No. 168123-87-3

7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione

Cat. No. B175662
M. Wt: 231.13 g/mol
InChI Key: XGOZYDUFQQOSLB-UHFFFAOYSA-N
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Description

7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound . It has the molecular formula C8H4F3N3O2 and a molecular weight of 231.13 .


Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives, including 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione, has been reported . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR .


Molecular Structure Analysis

The molecular structure of 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione has been established using various techniques . The compound has a molecular formula of C8H4F3N3O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione include a molecular weight of 231.13 . Further details about its physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Nitrogen Heterocycles : Research has shown that trifluoromethyl groups can stabilize covalently bound hydrates in nitrogen heterocycles. The compound, among others, has been used to investigate the stabilization effects of trifluoromethyl groups, showing that it exists in both aromatic and stable, neutral covalent dihydrate forms under certain conditions (Cushman, Wong, & Bacher, 1986).

Heterocyclic Analogues : The compound also plays a role in the synthesis of heterocyclic analogues of phthalhydrazides, demonstrating its utility in creating N-oxides of cyclic hydrazides of pyridine and pyrazine o-dicarboxylic acids (Paul, 1984).

Catalysis in Synthesis : A study highlights the use of ammonium bifluoride as an efficient catalyst for the regioselective synthesis of quinoxalines and pyrido[2,3-b]pyrazines, showcasing the compound's relevance in facilitating chemical reactions (Lassagne et al., 2015).

Applications in Material Science and Biology

Semiconductor Research : The compound has been incorporated into the synthesis of conjugated donor-acceptor copolymer semiconductors, indicating its potential in the development of materials with specific photophysical and electrochemical properties for electronics (Wu, Kim, Champion, & Jenekhe, 2008).

Electrochemical Reduction : Studies on the electrochemical reduction of pyrido[2,3-b]pyrazines have provided insights into the formation of dihydro derivatives, contributing to our understanding of the compound's behavior in redox reactions (Armand, Chekir, & Pinson, 1978).

Novel Therapeutic Applications

KRAS Inhibitors for Cancer Therapy : Recent advancements include the development of new 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as KRAS covalent inhibitors, highlighting its potential in cancer therapy and diseases associated with KRAS activity (De, 2022).

Nox Inhibitors for Pulmonary Fibrosis : The compound has been part of the synthesis of pyrazolo-pyrido-diazepine dione derivatives, demonstrating significant potential as therapeutics in idiopathic pulmonary fibrosis by targeting Nox4 and Nox1 isoforms (Gaggini et al., 2011).

properties

IUPAC Name

7-(trifluoromethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)3-1-4-5(12-2-3)14-7(16)6(15)13-4/h1-2H,(H,13,15)(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOZYDUFQQOSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)C(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445414
Record name 7-(trifluoromethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione

CAS RN

168123-87-3
Record name 7-(trifluoromethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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